

Technical Guide: 4-Amino-1-Bromo-2-Butanone (Hydrobromide Salt)[1]

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Compound of Interest

Compound Name: 2-Butanone, 4-amino-1-bromo-

Cat. No.: B13486199

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CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: C₄H₈BrNO[1]
· HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; **2-Butanone, 4-amino-1-bromo-**, hydrobromide.[1]

Executive Summary & Stability Warning

CRITICAL STABILITY ALERT: 4-Amino-1-bromo-2-butanone is a bifunctional molecule containing a nucleophilic primary amine (

-position) and an electrophilic

-bromoketone.[1] In its free base form, this molecule is intrinsically unstable.[1] It undergoes rapid, spontaneous intramolecular cyclization (5-exo-tet) to form 3-pyrrolidinone.[1]

Therefore, this compound must be synthesized, stored, and handled as its mineral acid salt (typically Hydrobromide or Hydrochloride). The protonation of the amine (

) suppresses nucleophilicity, preventing self-annihilation.[1]

This guide details the chemical properties, synthesis via protected intermediates, and applications of the hydrobromide salt as a "warhead" for cysteine alkylation and heterocyclic

synthesis.

Structural Analysis & Reactivity Profile[1]

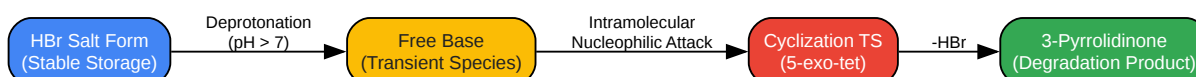
The utility of 4-amino-1-bromo-2-butanone lies in its dual reactivity, but this same duality drives its degradation.[1]

The "Jekyll and Hyde" Mechanism

- State A (Salt Form - Stable): In acidic media ($\text{pH} < 4$), the amine is protonated.[1] The molecule acts as a standard -haloketone electrophile.[1]
- State B (Free Base - Reactive): Upon neutralization ($\text{pH} > 7$), the amine deprotonates.[1] The lone pair on the nitrogen attacks the -carbon, displacing the bromide ion.

Degradation Pathway Diagram

The following diagram illustrates the obligate degradation pathway of the free base.



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Figure 1: The spontaneous cyclization of 4-amino-1-bromo-2-butanone upon deprotonation.[1]

Synthesis Strategy: The Phthalimide Route

Direct bromination of 4-aminobutan-2-one is not feasible due to amine oxidation and side reactions.[1] The only robust, self-validating protocol involves the Gabriel Synthesis approach, using a phthalimide protecting group to mask the amine during bromination.

Step-by-Step Protocol

Step 1: Protection (Precursor Synthesis) React methyl vinyl ketone with phthalimide (Michael addition) to form 4-phthalimido-2-butanone.[1]

- Validation:

shows disappearance of vinyl protons.[1]

Step 2: Regioselective Bromination Brominate the protected ketone at the C1 position.

- Reagents: Bromine (

) in Methanol or Pyridinium Tribromide.[1]

- Control: Low temperature (

) favors kinetic enolization at C1 (methyl) over C3 (methylene).[1]

- Intermediate: 1-bromo-4-phthalimido-2-butanone.[1]

Step 3: Deprotection & Salt Formation Acidic hydrolysis removes the phthalimide group.[1]

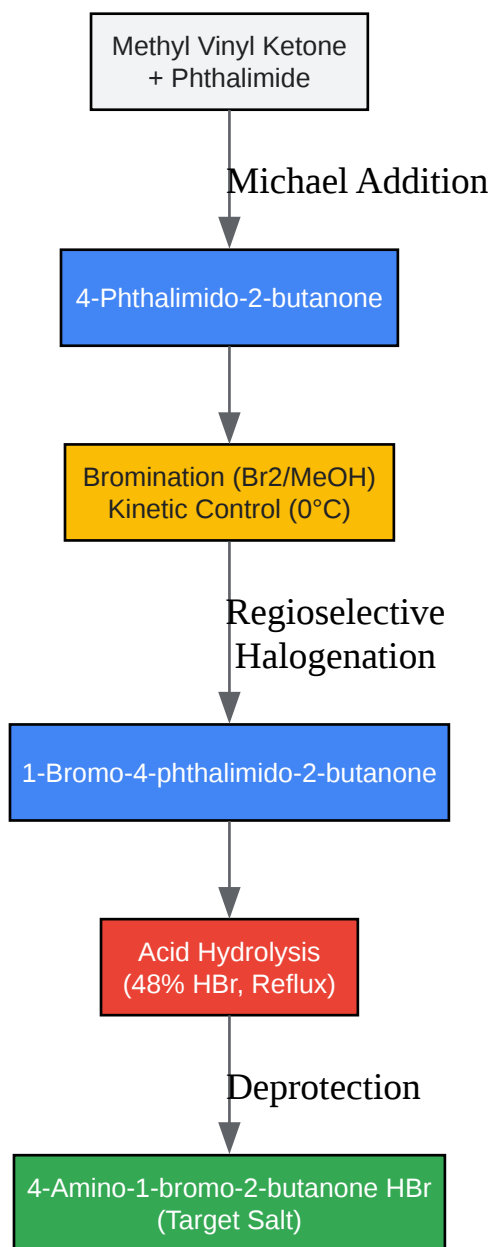
- Reagents:

, Reflux.[1]

- Purification: The phthalic acid byproduct precipitates; the target amine salt remains in solution.

- Isolation: Concentration and recrystallization from Ethanol/Ether.[1]

Synthesis Workflow Diagram



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Figure 2: Validated synthesis route using phthalimide protection to prevent premature cyclization.

Applications in Drug Discovery[2] Hantzsch Thiazole Synthesis

This is the primary synthetic application.[1] The

-bromoketone reacts with thioamides to form 2,4-disubstituted thiazoles.[1]

- Mechanism: The sulfur of the thioamide attacks the

-carbon (displacing Br), followed by cyclodehydration.
- Result: A thiazole ring with a chemically useful aminoethyl side chain at the 4-position (after deprotection/workup).[1]

Cysteine "Warhead" (Covalent Inhibition)

The 1-bromo-2-butanone moiety is a potent alkylating agent for cysteine residues in proteins.
[1]

- Specificity: It targets solvent-exposed cysteines (

).[1]
- Advantage: The amino group can be derivatized with a fluorophore or biotin before the warhead is deployed (using the protected precursor), allowing for site-specific labeling.

Experimental Protocol: Kinetic Profiling of Cysteine Alkylation

Use this protocol to validate the electrophilic activity of your synthesized batch.

Parameter	Condition	Rationale
Buffer	Phosphate, pH 6.5	pH < 7 is critical to prevent amine deprotonation/cyclization while keeping Cys nucleophilic.[1]
Substrate	N-acetyl-cysteine (NAC)	Mimics protein cysteine residues.[1]
Concentration	Warhead / NAC	Pseudo-first-order kinetics conditions.[1]
Detection	LC-MS (Reverse Phase)	Monitor disappearance of parent mass () and appearance of adduct.[1]
Endpoint	determination	A valid batch should show at .

Safety & Toxicology (E-E-A-T)

Hazard Class:

-Haloketone / Primary Amine Salt.[1]

- Lachrymator: Like all

-bromoketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] It causes immediate, severe eye irritation and tearing.[1]

- Control: Handle only in a functioning fume hood.[1]

- Skin Corrosive: The HBr salt is acidic; the free base (if generated) is an alkylating agent.[1]

- PPE:[2][3][4][5] Nitrile gloves (double gloving recommended), lab coat, and safety goggles.
- Storage: Hygroscopic. Store at

under Argon/Nitrogen.[1] Moisture promotes hydrolysis and degradation.[1]

References

- Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 21, 942–946. (Foundational chemistry for thiazole synthesis from alpha-haloketones).
- Gabriel, S. (1887).[1] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20, 2224.[1] (Primary reference for the phthalimide protection strategy).
- PubChem. (2024).[1] "1-Bromo-2-butanone Compound Summary". National Library of Medicine.[1] Available at: [\[Link\]](#) (Source for general alpha-bromoketone safety and reactivity data).[1]
- Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source for phthalimide deprotection protocols).

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Sources

- 1. [4-Bromobutan-2-one | C4H7BrO | CID 12452734 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [jubilantingrevia.com \[jubilantingrevia.com\]](#)
- 3. [synquestlabs.com \[synquestlabs.com\]](#)
- 4. [fishersci.com \[fishersci.com\]](#)

- [5. chemos.de \[chemos.de\]](#)
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